molecular formula C10H10O2S B029761 Methyl 3-(4-sulfanylphenyl)prop-2-enoate CAS No. 90843-37-1

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

Cat. No.: B029761
CAS No.: 90843-37-1
M. Wt: 194.25 g/mol
InChI Key: PTHBLFORUKMDES-UHFFFAOYSA-N
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Description

B-cell lymphoma 6 (BCL6) inhibitors are compounds designed to target and inhibit the activity of the BCL6 protein. BCL6 is a zinc finger transcriptional repressor that plays a crucial role in the regulation of genes involved in cell cycle regulation, apoptosis, and immune response. It is frequently dysregulated in various types of cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCL6 inhibitors typically involves the design and optimization of small molecules or peptides that can effectively bind to the BCL6 protein and inhibit its function. One common approach is the use of structure-based drug design to identify and optimize compounds that can disrupt the interaction between BCL6 and its corepressors . For example, high-affinity peptides, macrocycles, and small molecule inhibitors have been developed through this method .

Industrial Production Methods

Industrial production of BCL6 inhibitors involves large-scale synthesis and purification processes. These processes are designed to ensure the production of high-purity compounds that meet the required standards for clinical use. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the purification and characterization of these inhibitors .

Chemical Reactions Analysis

Types of Reactions

BCL6 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BCL6 inhibitors include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically the final BCL6 inhibitor compounds, which are designed to have high binding affinity and specificity for the BCL6 protein. These products are then further tested and optimized for their therapeutic potential .

Scientific Research Applications

BCL6 inhibitors have a wide range of scientific research applications, including:

Comparison with Similar Compounds

BCL6 inhibitors are unique in their ability to specifically target the BCL6 protein and disrupt its function. Similar compounds include:

Compared to these similar compounds, BCL6 inhibitors offer the advantage of being highly specific and effective in targeting the BCL6 protein, making them promising candidates for therapeutic development .

Properties

IUPAC Name

methyl 3-(4-sulfanylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHBLFORUKMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407255
Record name Methyl 3-(4-sulfanylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-37-1
Record name Methyl 3-(4-sulfanylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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